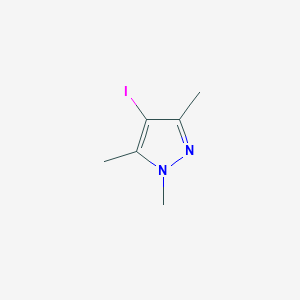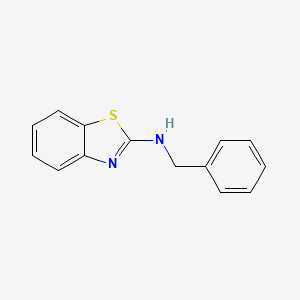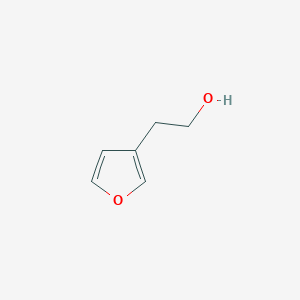
3-Furanethanol
Overview
Description
3-Furanethanol is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
- Cobalt(III)-Catalyzed Synthesis of Heterocycles : A study by Hummel and Ellman (2014) discusses a new air-stable cationic Co(III) catalyst for synthesizing N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This approach is significant for pharmaceutical, agrochemical, and materials research, demonstrating the use of 3-Furanethanol in catalytic synthesis processes (Hummel & Ellman, 2014).
Organic Chemistry and Material Science
- Thermoplastic Elastomers : A study by Boufi et al. (1995) explored the use of furan moieties, like this compound, in creating segmented furanic polyurethanes. These materials show specific temperature ranges suitable for use as elastomers, highlighting their potential in material science (Boufi, Gandini, & Belgacem, 1995).
Photophysical Properties
- Furans in Metal Ion Sensors : A study by Kumar et al. (2015) investigated the photophysical properties of furans, including derivatives of this compound. They discovered that some compounds exhibit color changes in the presence of aluminum ions, suggesting potential applications as metal ion sensors (Kumar, Kumawat, Gupta, & Sharma, 2015).
Biomedical Applications
- MRI Contrast Agents : Gadolinium(III) complexes, as described in a study by Hermann et al. (2008), often include furan moieties. These complexes are crucial in enhancing the quality of magnetic resonance imaging (MRI), thus indicating the role of this compound in developing effective MRI contrast agents (Hermann, Kotek, Kubíček, & Lukeš, 2008).
Synthetic Chemistry
- Improved Synthesis of Furans : A study by Kumar et al. (2015) on the synthesis of furans, including this compound derivatives, emphasizes the importance of developing improved synthetic methods for furans due to their wide range of activities and properties (Kumar, Kumawat, Gupta, & Sharma, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Furanethanol, also known as 3-Hydroxymethylfuran , is a compound that belongs to the class of furan
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of this compound would likely depend on factors such as its chemical structure, the route of administration, and the specific biological system in which it is present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interactions of this compound with its targets and its overall effectiveness.
Properties
IUPAC Name |
2-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVEGKVQYREKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348975 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53616-34-5 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)


![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
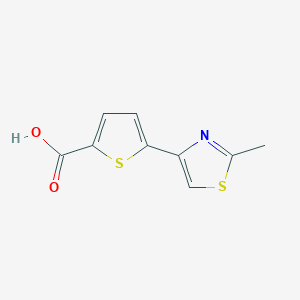
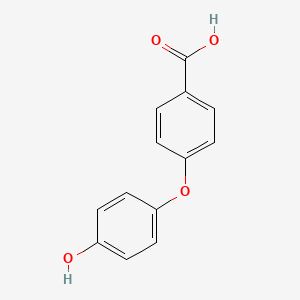
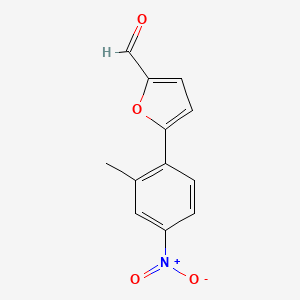
![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

